molecular formula C20H27N3O4 B5515486 (1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide

(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide

Cat. No.: B5515486
M. Wt: 373.4 g/mol
InChI Key: MKBWLZNSDMRFGB-CABCVRRESA-N
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Description

(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.20015635 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and PET Imaging

  • Receptor Binding and Imaging : This compound is related to WAY-100635 and its derivatives, which have been extensively studied for their high affinity for 5-HT1A receptors. Research has demonstrated the utility of these compounds in positron emission tomography (PET) imaging to study the 5-HT1A receptors in the brain. Such imaging is crucial for understanding psychiatric and neurological disorders and for assessing the pharmacology of central nervous system drugs (Osman et al., 1996); (Pike et al., 1996).

Oncology

  • Anticancer Research : CI-921, a compound sharing structural motifs with the query compound, has been evaluated for its antitumor activity, specifically as a topoisomerase II poison. Its application in non-small cell lung cancer (NSCLC) demonstrates the potential of structurally similar compounds in cancer therapy, highlighting the importance of understanding their pharmacokinetics and metabolic pathways for drug development (Harvey et al., 1991).

Pharmacokinetics and Drug Metabolism

  • Metabolic Studies : Detailed pharmacokinetic studies of similar compounds provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles in humans. For example, the metabolism and disposition of SB-649868, an orexin receptor antagonist, have been thoroughly investigated, offering a model for how structurally related compounds might behave in the body. These studies are critical for drug development, ensuring safety and efficacy by understanding how a drug is processed and eliminated (Renzulli et al., 2011).

Environmental and Toxicological Studies

  • Exposure Biomarkers : Research on the metabolism of plasticizers, such as DINCH, illustrates the broader applicability of studies on compound metabolism. By identifying metabolic biomarkers, scientists can assess environmental exposure levels, contributing to our understanding of potential health risks associated with chemical exposure (Silva et al., 2013).

Properties

IUPAC Name

(1R,2S)-2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]-N-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-21-19(25)14-7-3-4-8-15(14)20(26)22-11-12-23(18(24)13-22)16-9-5-6-10-17(16)27-2/h5-6,9-10,14-15H,3-4,7-8,11-13H2,1-2H3,(H,21,25)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBWLZNSDMRFGB-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1CCCC[C@@H]1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.